

An In-depth Technical Guide to 2-Methylchromone: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: **2-Methylchromone**

Cat. No.: **B1594121**

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Abstract: This technical guide provides a comprehensive overview of **2-Methylchromone** (CAS No. 5751-48-4), a key heterocyclic compound within the benzopyran family.^[1] Chromone derivatives are recognized as privileged scaffolds in medicinal chemistry, serving as foundational structures for a wide array of pharmacologically active agents.^{[2][3]} This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity of **2-Methylchromone**. Furthermore, it explores its role as a versatile building block in the development of novel therapeutic molecules, supported by detailed experimental protocols and a thorough review of its biological significance.

Introduction to 2-Methylchromone

2-Methylchromone, systematically named 2-methyl-4H-1-benzopyran-4-one, is a naturally scarce but synthetically vital organic compound.^{[4][5]} It belongs to the chromone class of compounds, which feature a benzo-annelated γ -pyrone ring.^[6] While the broader chromone family is abundant in nature and known for diverse biological activities, **2-methylchromones** are particularly significant as synthetic precursors.^{[5][7]} Their chemical structure allows for facile modification, especially at the C-2 methyl group and the C-3 position, making them ideal starting materials for constructing more complex, biologically active molecules.^{[2][6]} The chromone nucleus is a cornerstone in the design of drugs with applications ranging from anti-inflammatory and anticancer to neuroprotective agents, underscoring the importance of understanding the fundamental properties of key derivatives like **2-Methylchromone**.^{[3][8]}

Physicochemical Properties

The physical and chemical characteristics of **2-Methylchromone** define its behavior in experimental settings, from solubility and storage to reactivity. Key properties are summarized in the table below. The compound typically appears as a light yellow to yellow solid at room temperature.^[4] Its melting point of 72-73 °C confirms its solid state under standard conditions.^{[4][9][10]}

Property	Value	Source(s)
CAS Number	5751-48-4	[1] [4] [9] [11]
IUPAC Name	2-methylchromen-4-one	[1]
Molecular Formula	C ₁₀ H ₈ O ₂	[1] [9] [11]
Molecular Weight	160.17 g/mol	[1] [4] [9]
Appearance	Light yellow to yellow solid	[4]
Melting Point	72-73 °C	[4] [9] [10]
Boiling Point	249.5 ± 33.0 °C (Predicted)	[4]
Density	1.185 - 1.2 g/cm ³ (Predicted)	[4] [9]
LogP	1.97 - 2.3	[1] [9]
Topological Polar Surface Area	26.3 Å ²	[1] [9] [11]
Hydrogen Bond Acceptors	2	[9] [11]
Storage	Sealed in dry, Room Temperature	[4]

Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and characterization of **2-Methylchromone**. The following sections detail its signature spectral features.

UV-Visible Spectroscopy

In methanol, **2-Methylchromone** exhibits a significant absorption peak at a wavelength (λ_{max}) of 223 nm, with a molar absorptivity (ϵ) of 21,000.[12] This absorption corresponds to $\pi \rightarrow \pi^*$ electronic transitions within the conjugated benzopyran system.[13] Like other carbonyl-containing compounds, a weaker $n \rightarrow \pi^*$ transition is also expected at a longer wavelength, typically in the 280-300 nm range.[13] These UV-Vis characteristics are fundamental for quantitative analysis and for monitoring reactions involving the chromone scaffold.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Methylchromone** is dominated by vibrations characteristic of its functional groups. Key absorption bands include:

- C=O (γ -pyrone carbonyl) stretch: A strong, sharp band typically appears in the 1640-1660 cm^{-1} region. For derivatives, this peak is noted around 1648 cm^{-1} .[14] This is a hallmark feature of the chromone ring.
- C=C (aromatic and pyrone) stretch: Multiple bands are observed in the 1580-1610 cm^{-1} region, corresponding to the stretching vibrations of the carbon-carbon double bonds in both the benzene and pyrone rings.[14]
- C-H (aromatic and aliphatic) stretch: Aromatic C-H stretching appears above 3000 cm^{-1} , while aliphatic C-H stretching from the methyl group is found just below 3000 cm^{-1} .[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by probing the chemical environment of each proton and carbon atom.

- ^1H NMR: The proton NMR spectrum of **2-Methylchromone** shows distinct signals.[15] The methyl protons ($-\text{CH}_3$) appear as a singlet at approximately δ 2.3-2.4 ppm. The vinylic proton at the C-3 position typically resonates as a singlet around δ 6.1-6.2 ppm. The four aromatic protons on the benzo ring appear as a complex multiplet pattern between δ 7.3 and 8.2 ppm, with the proton at C-5 being the most deshielded due to the anisotropic effect of the adjacent carbonyl group.[14]
- ^{13}C NMR: The carbon spectrum provides further confirmation of the structure.[1] The methyl carbon gives a signal in the upfield region (~18-20 ppm). The carbonyl carbon (C-4) is

significantly deshielded, appearing far downfield at ~178 ppm. The olefinic carbons (C-2 and C-3) and the aromatic carbons resonate in the range of ~110-160 ppm.[14]

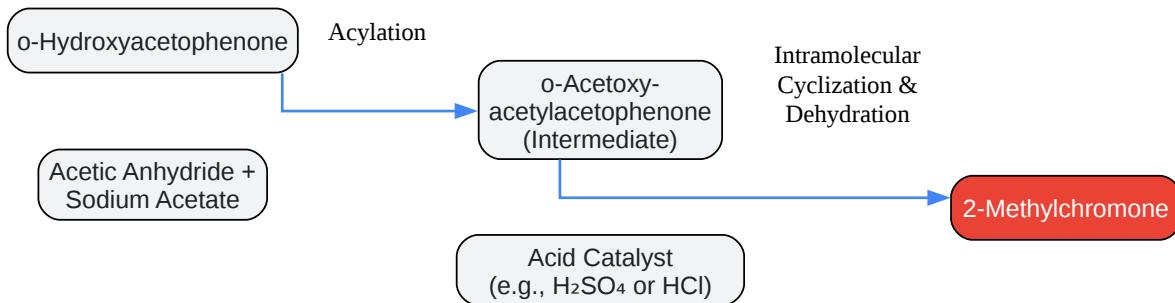
Mass Spectrometry (MS)

Under electron ionization (EI), **2-Methylchromone** shows a distinct molecular ion peak $[M]^+$ at $m/z = 160$, corresponding to its molecular weight.[1] The fragmentation pattern is characteristic of the chromone nucleus and can provide structural confirmation.[16]

Synthesis and Reactivity

Synthesis of 2-Methylchromone

Several synthetic routes to **2-methylchromones** have been developed, often involving the cyclization of a phenolic precursor.[17] A highly practical and common method is the acid-catalyzed cyclization of *o*-hydroxyacetophenone with acetic anhydride, followed by hydrolysis. This approach, a variation of the Baker-Venkataraman rearrangement pathway, is efficient for generating the chromone core.[17]



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Caption: General workflow for the synthesis of **2-Methylchromone**.

Chemical Reactivity Profile

2-Methylchromone is a versatile substrate for further chemical transformations, offering multiple reactive sites.

- Reactions at the C-2 Methyl Group: The methyl group is weakly acidic and can be deprotonated by a strong base. The resulting anion can participate in aldol-type condensation reactions with various aldehydes (e.g., benzaldehydes) to synthesize 2-styrylchromones (2-SCs), a class of compounds with significant biological activities.[2][6][18]
- Reactions at the C-3 Position: The C-3 position is susceptible to electrophilic substitution reactions such as the Vilsmeier-Haack reaction (formylation) to introduce an aldehyde group. [5]
- Ring-Opening Reactions: The electron-deficient pyrone ring can act as a Michael acceptor and is susceptible to nucleophilic attack.[2] Strong nucleophiles, such as hydrazines or active methylene compounds, can open the pyrone ring, often followed by a recyclization step to form new heterocyclic systems like pyrazoles or pyridines.[14][19][20]
- Electrophilic Aromatic Substitution: The benzene portion of the molecule can undergo standard electrophilic substitution reactions (e.g., nitration, halogenation). The substitution pattern is directed by the activating ether oxygen and the deactivating carbonyl group.

Applications in Research and Drug Development

The chromone scaffold is a cornerstone of modern medicinal chemistry, and **2-Methylchromone** is a pivotal starting material in this field.[3][21]

Biological Activities of Derivatives

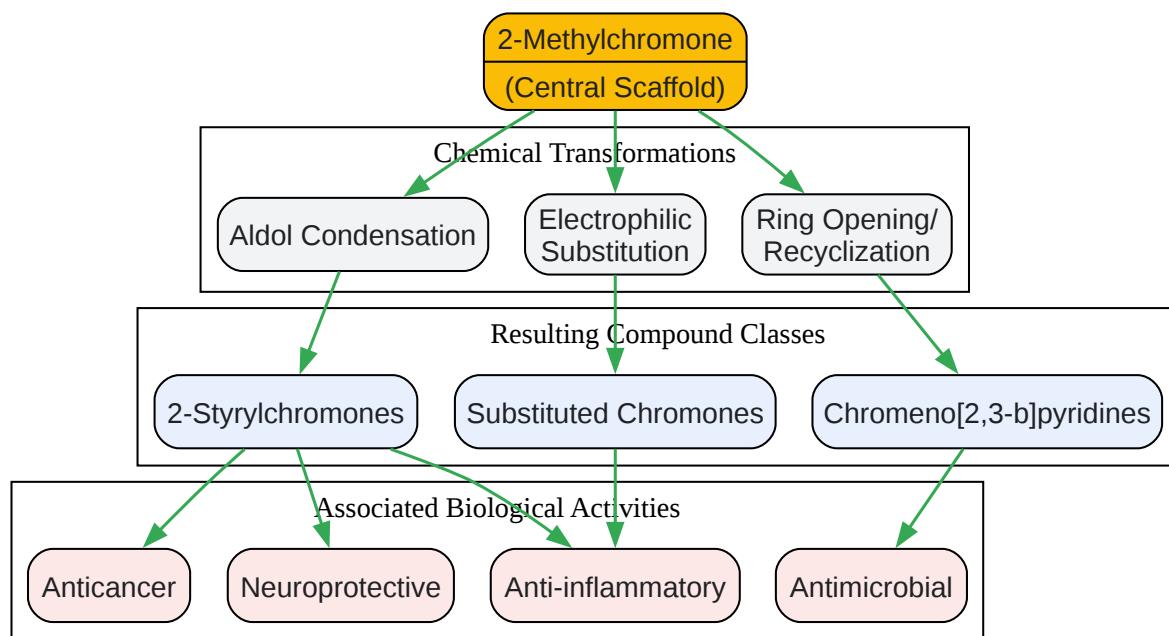
While **2-Methylchromone** itself has limited reported biological activity, its derivatives are a rich source of pharmacological potential. The chromone core is associated with a wide spectrum of activities, including:

- Antioxidant and Anti-inflammatory[5][18]
- Antimicrobial and Antifungal[7][22]
- Antiviral and Anticancer[7][18]
- Neuroprotective[8][18]

Condensation of **2-Methylchromone** with aldehydes yields 2-styrylchromones, which have demonstrated potent antitumor, antiallergic, and neuroprotective properties, as well as affinity for adenosine receptors.[6][18]

Role as a Central Scaffold

In drug discovery, **2-Methylchromone** serves as a key intermediate for building molecular complexity. Its reactivity allows for the synthesis of extensive libraries of compounds for high-throughput screening. By modifying the substituents on the chromone core, chemists can fine-tune the pharmacological properties of the resulting molecules to optimize potency, selectivity, and pharmacokinetic profiles.



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Caption: Role of **2-Methylchromone** as a scaffold in drug discovery.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and characterization of **2-Methylchromone**.

Protocol 6.1: Synthesis of 2-Methylchromone

Objective: To synthesize **2-Methylchromone** from 2'-hydroxyacetophenone. This procedure is based on established methods of chromone synthesis.[17]

Materials:

- 2'-Hydroxyacetophenone
- Acetic anhydride
- Anhydrous sodium acetate
- Concentrated sulfuric acid (or hydrochloric acid)
- Ethanol
- Deionized water
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
- Standard glassware for workup and purification

Procedure:

- Acylation: In a round-bottom flask, combine 1 mole equivalent of 2'-hydroxyacetophenone with 3 mole equivalents of acetic anhydride and 1.2 mole equivalents of anhydrous sodium acetate.
- Heating: Gently heat the mixture under reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Hydrolysis of Intermediate: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring. This hydrolyzes the excess acetic anhydride and precipitates the crude product.

- Cyclization: Isolate the crude intermediate (o-acetoxy-acetylacetophenone) by filtration. Resuspend the solid in ethanol and add a catalytic amount of concentrated sulfuric acid (a few drops).
- Reflux: Heat the mixture to reflux for 1-2 hours to induce intramolecular cyclization and dehydration.
- Isolation: Cool the reaction mixture and pour it into ice water. The solid **2-Methylchromone** will precipitate.
- Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water. Recrystallize the solid from a suitable solvent, such as aqueous ethanol or ligroin, to yield pure **2-Methylchromone** as a crystalline solid.[4][9]

Protocol 6.2: Characterization of 2-Methylchromone

Objective: To confirm the identity and purity of the synthesized **2-Methylchromone**.

Methodology:

- Melting Point Determination: Measure the melting point of the recrystallized product. A sharp melting point at 72-73 °C indicates high purity.[4][9]
- TLC Analysis: Dissolve a small amount of the product in a suitable solvent (e.g., ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using a solvent system like hexane:ethyl acetate (e.g., 7:3 v/v). Visualize the spot under UV light (254 nm). A single spot confirms the purity.
- NMR Spectroscopy: Prepare a sample by dissolving ~10-15 mg of the product in deuterated chloroform (CDCl_3). Acquire ^1H and ^{13}C NMR spectra. Compare the obtained chemical shifts and coupling patterns with literature values to confirm the structure.[1][15]
- FT-IR Spectroscopy: Prepare a KBr pellet or a thin film of the sample. Record the IR spectrum and identify the characteristic absorption bands for the carbonyl (C=O) and other functional groups as described in Section 3.2.[14]

- Mass Spectrometry: Analyze the sample using a mass spectrometer (e.g., with EI source) to confirm the molecular weight by identifying the molecular ion peak at $m/z = 160$.[\[1\]](#)

Conclusion

2-Methylchromone is a heterocyclic compound of significant value to synthetic and medicinal chemists. Its well-defined physicochemical properties, predictable spectroscopic profile, and versatile reactivity make it an indispensable building block for the creation of novel molecules. Its role as a precursor to pharmacologically potent compounds, particularly 2-styrylchromones and complex fused heterocycles, solidifies its importance in modern drug discovery programs targeting a wide range of diseases. This guide has consolidated the core technical information required by researchers to effectively utilize **2-Methylchromone** in their scientific endeavors.

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